Tert-butyl 3-amino-5-bromo-4-methylbenzoate
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Overview
Description
Tert-butyl 3-amino-5-bromo-4-methylbenzoate is an organic compound that features a tert-butyl ester group, an amino group, a bromine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-5-bromo-4-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of 4-methylbenzoic acid, followed by esterification with tert-butyl alcohol. The amino group can be introduced through a nitration-reduction sequence or via direct amination using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-5-bromo-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.
Major Products Formed
Substitution: Products include azides, nitriles, or other substituted derivatives.
Oxidation: Products include nitro or nitroso compounds.
Reduction: Products include primary or secondary amines.
Hydrolysis: The major product is 3-amino-5-bromo-4-methylbenzoic acid.
Scientific Research Applications
Tert-butyl 3-amino-5-bromo-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the design and synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5-bromo-4-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: This compound also features a tert-butyl ester group and a bromine atom but has an indazole ring instead of a benzene ring.
Tert-butyl bromide: This compound contains a tert-butyl group attached to a bromine atom and is used as a reagent in organic synthesis.
Uniqueness
Tert-butyl 3-amino-5-bromo-4-methylbenzoate is unique due to the combination of functional groups attached to the benzene ring, which imparts specific reactivity and potential applications in various fields. The presence of the tert-butyl ester group, amino group, bromine atom, and methyl group allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 3-amino-5-bromo-4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-7-9(13)5-8(6-10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCACKCELQCOLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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